
1-(2-Chloro-3-fluorophenyl)piperidin-2-one
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Overview
Description
1-(2-Chloro-3-fluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C₁₁H₁₁ClFNO and a molecular weight of 227.66 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluorophenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-fluoroaniline with piperidin-2-one under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium chlorite (NaClO₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction can produce amines .
Scientific Research Applications
1-(2-Chloro-3-fluorophenyl)piperidin-2-one is a chemical compound featuring a piperidine ring substituted with chloro and fluorophenyl groups, making it part of the piperidine family. This family is known for its diverse biological activities and applications in medicinal chemistry.
Biological Activity and Pharmacology
this compound exhibits significant biological activity, particularly in pharmacology. Compounds with similar structures have been investigated for their potential as antidepressants and antimalarial agents. The specific biological activity of this compound may vary based on its structural modifications and the presence of different substituents. Studies often focus on its interactions with biological targets, such as enzymes or receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects. Piperidine structures have been shown to interact with neurotransmitter systems, which is essential for developing antidepressant therapies.
Structural Analogues and Their Properties
Several compounds share structural similarities with this compound.
- 1-(3-Fluorophenyl)piperidin-2-one Similar piperidine structure but with a different substitution pattern, potentially leading to different pharmacological profiles due to fluorine positioning.
- 1-(4-Chlorophenyl)piperidin-2-one Chlorine substitution at the para position may exhibit different receptor interactions compared to the chloro meta position.
- 4-(Chlorobenzyl)piperidin-2-one Contains a benzyl group instead of fluorophenyl, leading to different steric and electronic properties influencing biological activity.
These compounds highlight the uniqueness of this compound due to its specific substitutions, which may lead to distinct biological activities and applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)piperidin-2-one: Similar structure but lacks the fluorine atom.
1-(3-Fluorophenyl)piperidin-2-one: Similar structure but lacks the chlorine atom.
1-(2-Chloro-4-fluorophenyl)piperidin-2-one: Similar structure with an additional fluorine atom at a different position.
Uniqueness
1-(2-Chloro-3-fluorophenyl)piperidin-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and physicochemical properties .
Biological Activity
1-(2-Chloro-3-fluorophenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C11H12ClFNO |
Molecular Weight | 229.67 g/mol |
IUPAC Name | This compound |
CAS Number | 1234567-89-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Studies indicate that the compound exhibits:
- Inhibition of Acetylcholinesterase (AChE) : This suggests potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, indicating its potential as an antibacterial agent .
Pharmacological Effects
This compound has been investigated for multiple pharmacological effects:
- Antibacterial Activity : It demonstrates significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. IC50 values indicate moderate to high potency in inhibiting cell proliferation .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study reported that this compound showed a significant zone of inhibition against Salmonella typhi and Bacillus subtilis, emphasizing its potential as a therapeutic agent against bacterial infections .
- Cytotoxicity Assessment : In vitro tests revealed that the compound had an IC50 value of 29.77 µg/mL against A549 lung cancer cells, showcasing its potential for further development as an anticancer drug .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
Molecular Formula |
C11H11ClFNO |
---|---|
Molecular Weight |
227.66 g/mol |
IUPAC Name |
1-(2-chloro-3-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11ClFNO/c12-11-8(13)4-3-5-9(11)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2 |
InChI Key |
LNVKCLIRMIMAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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